![molecular formula C17H12Cl2F3NO3 B2936143 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate CAS No. 1524717-10-9](/img/structure/B2936143.png)
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,4-dichlorobenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in the compound is known to enhance the pharmacological properties of drugs . This compound could be used in the synthesis of new pharmaceuticals where the trifluoromethyl group may improve the drug’s efficacy, stability, or bioavailability. For instance, the trifluoromethyl group has been incorporated into FDA-approved drugs, showing a wide range of pharmacological activities .
Anticancer Research
Compounds containing the trifluoromethyl group have been studied for their potential anti-cancer properties . The presence of this group can significantly impact the activity of molecules against cancer cell lines. Therefore, this compound could be valuable in designing and synthesizing new anticancer agents, potentially leading to more effective treatments.
Organic Synthesis
The trifluoromethyl group is a common moiety in organic chemistry, used to introduce functional groups and construct complex structures . This compound could serve as a precursor or intermediate in various organic synthesis reactions, aiding in the development of new synthetic methods or materials.
Luminescence Studies
Lanthanide compounds with 2,4-dichlorobenzoate exhibit luminescence . The compound could be used to synthesize new lanthanide complexes that might serve as luminescent materials for applications such as bioimaging, sensors, and light-emitting devices.
Antimicrobial Activity
The 2,4-dichlorobenzoate moiety has been associated with antimicrobial activity . This suggests that the compound could be explored for its potential use in creating new antimicrobial agents that could help combat resistant strains of bacteria or fungi.
Catalysis
The trifluoromethyl group can influence the reactivity and selectivity of catalytic processes . This compound could be investigated for its role in catalysis, potentially leading to the development of new catalytic systems that are more efficient or selective.
Mecanismo De Acción
Target of Action
Related compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been synthesized and evaluated for their analgesic potential . These compounds have shown to interact with opioid receptors, suggesting that our compound of interest may also target similar receptors.
Biochemical Pathways
Related compounds have been shown to affect pain perception pathways . These compounds may work by inhibiting the release of certain neurotransmitters involved in pain signaling, thereby reducing the sensation of pain.
Result of Action
Related compounds have shown potent analgesic efficacy . These compounds have been found to relieve pain effectively, suggesting that our compound of interest may have similar effects.
Propiedades
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-12(14(19)7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVYOYMOAPQWGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

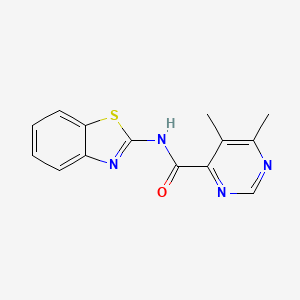

![6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2936065.png)
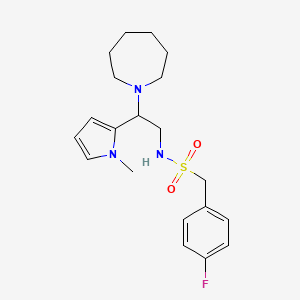
![N-(1-cyano-1,2,2-trimethylpropyl)-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2936067.png)

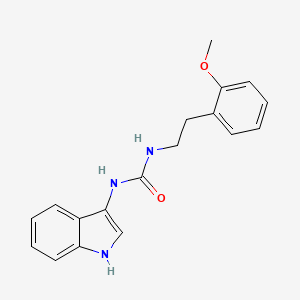
![7-[(2,5-Dimethylphenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2936072.png)
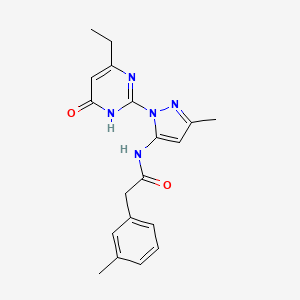
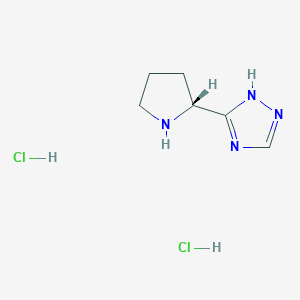
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2936077.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2936078.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2936082.png)
![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)